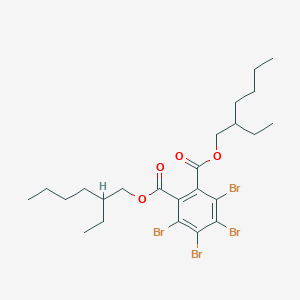

bis(2-etilhexil) 3,4,5,6-tetrabromoftalato

Descripción general

Descripción

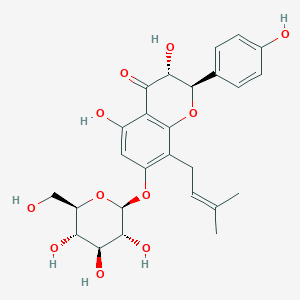

La menaquinona-7, un miembro de la familia de la vitamina K, es una vitamina liposoluble que desempeña un papel crucial en varios procesos fisiológicos. Es particularmente conocida por su importancia en la salud ósea y la función cardiovascular. La menaquinona-7 es sintetizada por ciertas bacterias en el intestino y también se puede obtener de fuentes dietéticas como alimentos fermentados como el natto, el queso y la col fermentada . Este compuesto se distingue por su mayor vida media en el cuerpo en comparación con otras formas de vitamina K, lo que le permite ejercer sus efectos beneficiosos durante una duración prolongada .

Aplicaciones Científicas De Investigación

La menaquinona-7 tiene una amplia gama de aplicaciones de investigación científica en varios campos:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las vitaminas liposolubles y sus interacciones con otras moléculas.

Medicina: La menaquinona-7 se estudia ampliamente por su potencial para prevenir la osteoporosis y las enfermedades cardiovasculares.

Industria: En la industria alimentaria, la menaquinona-7 se utiliza como suplemento dietético para mejorar el valor nutricional de los productos alimenticios.

Mecanismo De Acción

La menaquinona-7 ejerce sus efectos activando proteínas dependientes de la vitamina K involucradas en el metabolismo del calcio. Una de las proteínas clave activadas por la menaquinona-7 es la osteocalcina, que juega un papel crítico en la mineralización del tejido óseo . Además, la menaquinona-7 activa la proteína Gla de la matriz, que inhibe la deposición de calcio en las paredes arteriales, lo que reduce el riesgo de rigidez arterial y aterosclerosis . Los objetivos moleculares y las vías involucradas en estos procesos incluyen el ciclo de la vitamina K y la regulación de la expresión génica relacionada con las proteínas de unión al calcio .

Análisis Bioquímico

Biochemical Properties

Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate is extremely hydrophobic, which impacts its bioavailability . It interacts with various biomolecules, but there is little evidence for biotransformation of the chemical by aquatic species .

Cellular Effects

It is known to bioaccumulate in aquatic species, potentially presenting risks to wildlife and humans that consume them .

Molecular Mechanism

It is known to have biphasic elimination behavior, with 94% of the body burden depleted within the first 12 hours of elimination and the remaining 6% eliminated very slowly thereafter .

Temporal Effects in Laboratory Settings

In laboratory settings, Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate has been observed to have long-term effects on cellular function. It is known to be stable and does not degrade quickly .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La menaquinona-7 se puede sintetizar mediante fermentación natural y síntesis química. El método de fermentación natural implica el uso de bacterias como Bacillus subtilis, que produce menaquinona-7 durante el proceso de fermentación . La ruta de síntesis química implica el uso de varios reactivos químicos y catalizadores para producir menaquinona-7, aunque este método es menos común debido a su complejidad y costo .

Métodos de producción industrial: La producción industrial de menaquinona-7 se basa principalmente en técnicas de fermentación. La fermentación en estado sólido y la fermentación en estado líquido son los dos métodos principales utilizados. La fermentación en estado líquido es preferible para la producción a gran escala debido a su eficiencia en la transferencia de calor y masa . El proceso de fermentación se optimiza ajustando la composición del medio de fermentación, las condiciones de crecimiento y el uso de reactores de biopelícula para mejorar la secreción de menaquinona-7 .

Análisis De Reacciones Químicas

Tipos de reacciones: La menaquinona-7 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad biológica y estabilidad.

Reactivos y condiciones comunes:

Oxidación: La menaquinona-7 se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: La reducción de menaquinona-7 se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución que involucran menaquinona-7 generalmente requieren la presencia de catalizadores y condiciones de reacción específicas para garantizar que se forme el producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de menaquinona-7 que retienen su actividad biológica y se pueden utilizar en diferentes aplicaciones .

Comparación Con Compuestos Similares

La menaquinona-7 es parte de una familia más grande de compuestos conocidos como menaquinonas, que se clasifican en función del número de unidades repetidas de una molécula llamada menaquinona. Los compuestos similares incluyen:

Menaquinona-4: Conocida por su menor vida media y absorción rápida en el cuerpo.

Menaquinona-8 y Menaquinona-9: Estos compuestos tienen cadenas laterales isoprenoides más largas y se encuentran en alimentos fermentados.

Singularidad de la menaquinona-7: La menaquinona-7 es única debido a su mayor vida media, lo que le permite permanecer en el torrente sanguíneo durante un período prolongado, proporcionando beneficios sostenidos para la salud ósea y cardiovascular . Su mayor biodisponibilidad y absorción eficiente la convierten en una opción preferida para la suplementación en comparación con otras formas de vitamina K .

En conclusión, la menaquinona-7 es un compuesto vital con importantes beneficios para la salud y diversas aplicaciones en la investigación científica, la medicina y la industria. Sus propiedades únicas y sus mecanismos de acción la convierten en un nutriente esencial para mantener la salud y el bienestar general.

Propiedades

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDINPOVKWVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027887 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Liquid | |

CAS No. |

26040-51-7 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main routes of human exposure to BEH-TEBP?

A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []

Q2: Are there any concerns regarding BEH-TEBP exposure in children?

A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.

Q3: What are the known toxicological effects of BEH-TEBP?

A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:

- Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []

- Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []

- Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []

- Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []

Q4: How persistent is BEH-TEBP in the environment?

A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.

Q5: How does BEH-TEBP behave in the environment?

A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]

Q6: What are the main sources of BEH-TEBP in the environment?

A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []

Q7: Have any degradation products of BEH-TEBP been identified in the environment?

A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30616.png)

![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30617.png)

![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)